molecular formula C6H5BrClNO2S B1449164 5-Bromo-3-methylpyridine-2-sulfonyl chloride CAS No. 944799-36-4

5-Bromo-3-methylpyridine-2-sulfonyl chloride

Cat. No. B1449164
M. Wt: 270.53 g/mol
InChI Key: IWWIGUQEROPRDD-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 . It is used in scientific research and has diverse applications ranging from synthesizing pharmaceuticals to studying organic reactions.


Molecular Structure Analysis

The InChI code for 5-Bromo-3-methylpyridine-2-sulfonyl chloride is 1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-3-methylpyridine-2-sulfonyl chloride are not detailed in the search results, similar compounds like 5-bromo-2-methylpyridine have been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-methylpyridine-2-sulfonyl chloride include a molecular weight of 270.53 . Unfortunately, other specific properties such as boiling point, melting point, and density were not available in the search results.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

5-Bromo-3-methylpyridine-2-sulfonyl chloride is a chemical compound that finds application in various fields of scientific research, especially in chemical synthesis and medicinal chemistry. While there isn't direct literature focusing on this specific compound, we can infer its potential applications based on related research on sulfonamides and sulfonyl chlorides. These compounds are integral in developing pharmaceuticals due to their ability to act as intermediates in synthesizing a wide range of bioactive molecules.

Sulfonamides, for instance, possess a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. They serve as crucial building blocks in medicinal chemistry for designing new drugs with these therapeutic effects (Azevedo-Barbosa et al., 2020). The synthesis of sulfonamides typically involves the reaction between sulfonamide groups and amines, which can be derived from compounds like 5-Bromo-3-methylpyridine-2-sulfonyl chloride.

Moreover, sulfonyl chlorides are pivotal in synthetic organic chemistry, serving as electrophiles in various coupling reactions. They are used to introduce sulfonyl groups into molecules, enhancing their pharmacological profile by improving solubility, stability, and bioavailability. This modification can lead to the development of drugs with improved efficacy and reduced side effects. For example, the transformation of certain molecules into their sulfonyl derivatives has been explored for their potential antitumor and antimicrobial activities, highlighting the significance of sulfonyl chlorides in drug discovery and development (Zhao et al., 2018).

Environmental and Water Treatment Applications

Additionally, compounds related to 5-Bromo-3-methylpyridine-2-sulfonyl chloride might find applications in environmental and water treatment research. Sulfonyl chloride groups are essential in synthesizing various chemical agents used in advanced oxidation processes (AOPs) for treating contaminated water. These processes involve the generation of reactive oxygen species capable of degrading a wide range of organic pollutants, thereby purifying water and mitigating environmental hazards. Research in this area focuses on optimizing these processes to enhance efficiency, reduce costs, and minimize the formation of harmful by-products (Oyekunle et al., 2021).

Safety And Hazards

5-Bromo-3-methylpyridine-2-sulfonyl chloride is classified as dangerous with a signal word of “Danger”. It falls under hazard class 6.1,8 with precautionary statements including P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P403+P233-P405-P501 . The specific hazard statements are H301-H311-H314-H331 .

properties

IUPAC Name

5-bromo-3-methylpyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWIGUQEROPRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylpyridine-2-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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